molecular formula C15H12O4 B191008 Dihydrodaidzein CAS No. 17238-05-0

Dihydrodaidzein

Cat. No. B191008
CAS RN: 17238-05-0
M. Wt: 256.25 g/mol
InChI Key: JHYXBPPMXZIHKG-UHFFFAOYSA-N
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Description

Dihydrodaidzein is a flavonoid and an active metabolite of daidzein . It has been found to have vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .


Synthesis Analysis

Dihydrodaidzein can be synthesized from daidzein . In a study, daidzein and its derivatives were metabolized in the organs of mice. Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of daidzein . Another study reported that a new functional gene KEC48 -07020 (K-07020) was identified from a chick (S)-equol-producing bacterium (Clostridium sp. ZJ6, ZJ6). The recombinant protein of K-07020 possessed similar function to daidzein reductase (DZNR), which can convert daidzein into R/S-dihydrodaidzein .


Molecular Structure Analysis

Dihydrodaidzein has a molecular formula of C15H12O4 . It is a powder in appearance and has a molar weight of 256.26 . The chemical name for Dihydrodaidzein is 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .


Chemical Reactions Analysis

Dihydrodaidzein can be converted back into daidzein . In a study, it was found that Dihydrodaidzein and its derivatives could be hydrolyzed into daidzein and their metabolic pathways were similar to those of daidzein . Another study reported that the P212A mutant of Dihydrodaidzein reductase enhanced (S)-equol production and enantioselectivity in a recombinant Escherichia coli whole-cell reaction system .


Physical And Chemical Properties Analysis

Dihydrodaidzein is a powder in appearance . It has a molar weight of 256.26 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cardioprotective Properties

Dihydrodaidzein, a metabolite of isoflavones, has been studied for its potential cardioprotective properties. It has been found to antagonize contractile responses to noradrenaline in rat aortic rings, suggesting vasodilatory action. This effect could be linked to endothelium-dependent mechanisms and may be inhibited by nitric oxide synthase inhibitor and soluble guanylate cyclase inhibitor. Additionally, certain isoflavone metabolites, including dihydrodaidzein, have demonstrated potential in protecting against endothelium damage induced by oxidized low-density lipoprotein (ox-LDL), indicating a novel series of cardioprotective therapeutics (Chin-Dusting et al., 2001).

Enzyme Inhibition

Research has also explored the synthesis of phytoestrogenic isoflavonoid disulfates, including dihydrodaidzein, known for their potential as inhibitors of steroid sulfatase enzymes. These compounds were characterized using NMR and mass spectrometry (Soidinsalo & Wähälä, 2004).

Application in Fermented Soy Beverages

Dihydrodaidzein has been used in recombinant lactic acid bacteria and bifidobacteria to enrich soy beverages. These bacteria, expressing the recombinant daidzein reductase gene, showed high production of dihydrodaidzein (DHD) and dihydrogenistein (DHG) from isoflavone glycosides present in soy beverage. This has implications for the development of fermented soy beverages enriched in DHD and DHG, facilitating the production of beneficial compounds like equol and 5-hydroxy-equol by intestinal microbiota (Peirotén et al., 2020).

Metabolism by Intestinal Bacteria

The metabolism of isoflavones daidzein and genistein by intestinal bacteria into dihydrodaidzein has been studied, revealing the biological transformation processes of these compounds in the human gut. This research is significant for understanding the bioavailability and health implications of isoflavones (Chang & Nair, 1995).

Additional Applications

Further studies have examined the biosynthesis of various compounds from dihydrodaidzein, the isolation of specific dihydrodaidzein-metabolizing bacteria from human faeces, and the enantioselective synthesis of compounds like S-Equol from dihydrodaidzein. These studies highlight the diverse biochemical applications and metabolic pathways involving dihydrodaidzein (Berlin et al., 1970; Tamura et al., 2007; Wang et al., 2005).

Safety And Hazards

Dihydrodaidzein is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Dihydrodaidzein .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYXBPPMXZIHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912308
Record name Dihydrodaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrodaidzein

CAS RN

17238-05-0
Record name (±)-Dihydrodaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone, 4',7-dihydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrodaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of daidzein (0.657 g, 2.58 mmol) in methanol (60 mL) was added 10% Pd/C (0.657 g) carefully, following by ammonium formate (0.652 g, 10.3 mmol). The mixture was heated up to 50-60° C. and stirred for one hour. The reaction was monitored by TLC (CH2Cl2/EtOAc=7:2 or 70% Et2O/Hexane) and GC. After the reaction complete, the Pd/C was filtered and the filtrate was concentrated, which gave a crude product (0.558 g) of dihydrodaidzein as the major product and the trans/cis isomers of tetrahydrodaidzein as the minor products. The dihydrodaidzein was purified by standard procedures.
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.657 g
Type
catalyst
Reaction Step One
Quantity
0.652 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
S Heinonen, K Wähälä, H Adlercreutz - Analytical Biochemistry, 1999 - Elsevier
The metabolic products of daidzein and genistein, the principal isoflavones of soy, were examined. Six volunteers included soy into their normal diet for a 2-week period and urine …
Number of citations: 192 www.sciencedirect.com
XL Wang, KH Shin, HG Hur, SI Kim - Journal of biotechnology, 2005 - Elsevier
A rod-shaped and Gram-positive anaerobic bacterium, named Niu-O16, which was isolated from bovine rumen contents, was found to be capable of anaerobically converting …
Number of citations: 106 www.sciencedirect.com
Y Shimada, M Takahashi, N Miyazawa… - Applied and …, 2012 - Am Soc Microbiol
… dihydrodaidzein that was produced by recombinant l-DZNR was largely (S)-dihydrodaidzein, a racemic mixture of dihydrodaidzein … the existence of a dihydrodaidzein racemase in strain …
Number of citations: 79 journals.asm.org
XL Wang, HG Hur, JH Lee, KT Kim… - Applied and …, 2005 - Am Soc Microbiol
… to be capable of metabolizing the isoflavone dihydrodaidzein to S-equol under anaerobic … of dihydrodaidzein, were not detected in bacterial culture medium containing dihydrodaidzein. …
Number of citations: 251 journals.asm.org
M Kim, SI Kim, J Han, XL Wang… - Applied and …, 2009 - Am Soc Microbiol
Stereochemical course of isoflavanone dihydrodaidzein (DHD) reduction into the isoflavan (3S)-equol via tetrahydrodaidzein (THD) by the human intestinal anaerobic bacterium …
Number of citations: 72 journals.asm.org
JS Kim, H Lee, FS Nirmala, CH Jung, MJ Kim… - The FASEB …, 2019 - Wiley Online Library
The consumption of soybeans is known to have beneficial effects on osteoporosis in postmenopausal women. However, the effects of soybean fermentation on the bioavailability and …
Number of citations: 14 faseb.onlinelibrary.wiley.com
SY Tsen, XY Tan, YM Tan, BY Yan… - Journal of medicinal …, 2016 - liebertpub.com
… daidzein and dihydrodaidzein (IC 50 values >1000 nmol/L). Daidzein, dihydrodaidzein, and … acid significantly more than did equol and dihydrodaidzein (IC 50 values >1000 nmol/L). …
Number of citations: 9 www.liebertpub.com
S Kobayashi, M Shinohara, T Nagai… - Bioscience …, 2013 - jstage.jst.go.jp
Isoflavone data concerning the metabolism and permeability on intestinal epithelial cells are scarce, particularly for microbial isoflavone metabolites. This study evaluates the absorption …
Number of citations: 50 www.jstage.jst.go.jp
MM Alshehri, J Sharifi-Rad, J Herrera-Bravo… - … Medicine and Cellular …, 2021 - hindawi.com
Daidzein is a phytoestrogen isoflavone found in soybeans and other legumes. The chemical composition of daidzein is analogous to mammalian estrogens, and it could be useful with a …
Number of citations: 66 www.hindawi.com
PG Lee, J Kim, EJ Kim, EO Jung… - Applied and …, 2016 - Am Soc Microbiol
… The P212A mutation caused an increase in the (S)-dihydrodaidzein enantioselectivity by … (R)-dihydrodaidzein, such that a combination of the DHDR P212A mutant with dihydrodaidzein …
Number of citations: 32 journals.asm.org

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